molecular formula C37H70O6 B13449401 2-(Tetradecanoyloxy)propane-1,3-diyl bis(decanoate)

2-(Tetradecanoyloxy)propane-1,3-diyl bis(decanoate)

Cat. No.: B13449401
M. Wt: 610.9 g/mol
InChI Key: BVSMQXZPNNMNPM-UHFFFAOYSA-N
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Description

2-(Tetradecanoyloxy)propane-1,3-diyl bis(decanoate) is an organic compound with the molecular formula C({31})H({58})O(_{6}). It is a type of ester, specifically a triglyceride, formed by the esterification of glycerol with decanoic acid and tetradecanoic acid. This compound is known for its applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetradecanoyloxy)propane-1,3-diyl bis(decanoate) typically involves the esterification of glycerol with decanoic acid and tetradecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous feeding of glycerol and the respective fatty acids into the reactor, where they undergo esterification. The use of immobilized catalysts can enhance the efficiency and yield of the reaction. The final product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Tetradecanoyloxy)propane-1,3-diyl bis(decanoate) can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and the respective fatty acids.

    Transesterification: This reaction involves the exchange of the ester groups with another alcohol, often used in the production of biodiesel.

    Oxidation: The compound can be oxidized to form peroxides or other oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as the catalyst.

    Transesterification: Methanol or ethanol is commonly used along with a base catalyst such as sodium methoxide.

    Oxidation: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed

    Hydrolysis: Glycerol, decanoic acid, and tetradecanoic acid.

    Transesterification: Methyl or ethyl esters of decanoic acid and tetradecanoic acid.

    Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

Scientific Research Applications

2-(Tetradecanoyloxy)propane-1,3-diyl bis(decanoate) has several applications in scientific research:

    Chemistry: Used as a model compound in the study of esterification and transesterification reactions.

    Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the production of biodegradable lubricants and surfactants.

Mechanism of Action

The mechanism of action of 2-(Tetradecanoyloxy)propane-1,3-diyl bis(decanoate) involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can be hydrolyzed by lipases to release glycerol and fatty acids, which can then participate in various metabolic pathways. Its ability to form stable emulsions makes it useful in drug delivery systems, where it can enhance the solubility and bioavailability of hydrophobic drugs.

Comparison with Similar Compounds

Similar Compounds

    2-(Decanoyloxy)propane-1,3-diyl dioctanoate: Similar structure but with octanoic acid instead of tetradecanoic acid.

    2-(Octanoyloxy)propane-1,3-diyl bis(decanoate): Contains octanoic acid and decanoic acid.

    3-(Octanoyloxy)propane-1,2-diyl bis(decanoate): Similar ester but with a different positional isomer.

Uniqueness

2-(Tetradecanoyloxy)propane-1,3-diyl bis(decanoate) is unique due to its specific combination of decanoic acid and tetradecanoic acid, which imparts distinct physicochemical properties. Its longer fatty acid chains contribute to its stability and hydrophobicity, making it suitable for applications in drug delivery and industrial formulations.

Properties

IUPAC Name

1,3-di(decanoyloxy)propan-2-yl tetradecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70O6/c1-4-7-10-13-16-17-18-19-22-25-28-31-37(40)43-34(32-41-35(38)29-26-23-20-14-11-8-5-2)33-42-36(39)30-27-24-21-15-12-9-6-3/h34H,4-33H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSMQXZPNNMNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCC)COC(=O)CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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